![molecular formula C21H26N2O4S B7713286 N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)
N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising pharmacological properties.
Mechanism of Action
ESI-09 inhibits the activity of TRPV4 by binding to a specific site on the channel, which prevents calcium ions from entering the cell. This leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. Additionally, ESI-09 has been shown to improve neurological function in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for use in lab experiments, including its small size and specificity for TRPV4. However, one limitation of ESI-09 is its relatively low potency, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for research on ESI-09, including the development of more potent analogs, investigation of its therapeutic potential in additional disease models, and exploration of its mechanism of action at the molecular level. Additionally, ESI-09 may have applications in drug discovery and development, as a tool for investigating the role of TRPV4 in various physiological processes.
Synthesis Methods
The synthesis of ESI-09 involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)-4-methylbenzamide. This intermediate is then treated with 4-ethylphenylsulfonyl chloride to form the final product, ESI-09.
Scientific Research Applications
ESI-09 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that ESI-09 can inhibit the activity of the ion channel TRPV4, which is involved in the regulation of calcium homeostasis and cell signaling pathways.
properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-9-17(10-8-16)21(24)22-19-15-18(11-12-20(19)27-2)28(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPCPHISOOKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.